CDC14 protein
Description
The CDC14 protein is a highly conserved dual-specificity phosphatase (DSP) critical for cell cycle regulation, particularly in mitotic exit, DNA damage repair, and meiotic recombination . Structurally, CDC14 contains a catalytic domain with the conserved HCKAGLGRTG motif, characteristic of the protein tyrosine phosphatase (PTP) superfamily . In Saccharomyces cerevisiae, CDC14 dephosphorylates cyclin-dependent kinase (CDK) substrates to promote mitotic exit by reversing CDK-mediated phosphorylation events . Human homologs (CDC14A and CDC14B) share similar catalytic mechanisms but exhibit distinct subcellular localizations and tissue-specific roles, such as regulating centrosome maturation and p53 activity .
Properties
CAS No. |
147757-04-8 |
|---|---|
Molecular Formula |
C12H18 |
Synonyms |
CDC14 protein |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Cell Cycle Regulation
- Mitotic Exit : CDC14 is essential for the dephosphorylation of cyclin-dependent kinase substrates, facilitating the exit from mitosis. It reverses phosphorylation events initiated by cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression .
- Cytokinesis : In fungi, CDC14 regulates cytokinesis and septation at the end of the cell cycle. Studies have shown that deletion of CDC14 leads to defects in septum formation and coordination between nuclear division and cytokinesis .
- Genomic Stability
-
Pathogenesis in Fungal Species
- Antifungal Target : Recent studies suggest that CDC14 plays a significant role in maintaining cell wall integrity in pathogenic fungi like Candida albicans. High levels of CDC14 expression are crucial for its pathogenicity, making it a potential target for antifungal therapies .
- Fungal Infection : The conservation of CDC14 among various fungal pathogens suggests it could be a broad target for antifungal drug development due to its essential functions in these organisms .
- DNA Damage Response
- Evolutionary Studies
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural Features of CDC14 Homologs
| Organism | Catalytic Motif | Unique Domains | Phosphorylation Sites |
|---|---|---|---|
| S. cerevisiae | HCKAGLGRTG | Nucleolar retention signal | None reported |
| Homo sapiens (CDC14A) | HCKAGLGRTG | Centrosome-targeting motif | S43, T414, S534, S599 |
| B. bassiana | HCKAGLGRTG | Nuclear localization signal | S43PRK, T414RIR, S599PLR |
Table 2: Functional Comparison of CDC14 Alleles in Yeast
| Allele | Protein Stability | Sporulation Efficiency | SPB Integrity |
|---|---|---|---|
| Wild-Type | High | 95% | Intact |
| cdc14^3HA | Moderate → Low | 40% | Unstable |
| cdc14-md | Rapid depletion | 0% | Disrupted |
Q & A
What is the primary biochemical function of CDC14 phosphatase in eukaryotic cell cycle regulation?
Basic
CDC14 is a dual-specificity phosphatase critical for mitotic exit, counteracting cyclin-dependent kinase (CDK) activity by dephosphorylating CDK substrates. This enables events like cyclin degradation (e.g., Clb2 in yeast) and CDK inhibitor accumulation (e.g., Sic1), establishing a stable G1 phase. Human homologs (CDC14A/B) share this conserved role, as shown by cross-species complementation studies in yeast .
Methodological Insight : Researchers often use synchronized cell cultures and Western blotting to track CDC14-dependent dephosphorylation of CDK targets (e.g., Cdh1) during mitotic progression. Temperature-sensitive mutants (e.g., cdc14-1 in yeast) help delineate temporal requirements .
How does CDC14 ensure accurate chromosome segregation during mitosis?
Basic
CDC14 prevents chromosome nondisjunction by resolving underreplication of late-replicating genomic regions (e.g., rDNA). In cdc14 mutants, 10% of the yeast genome remains underreplicated due to insufficient replication factor dosage, leading to segregation errors. This defect arises from impaired nuclear import of replication proteins (e.g., RPA subunits) and reduced transcription of MBF/SBF-regulated genes in G1 .
Methodological Insight : Replication defects are quantified using pulsed-field gel electrophoresis (PFGE) and fluorescence in situ hybridization (FISH) to assess rDNA segregation. Flow cytometry complements these analyses by monitoring cell cycle synchronization .
What experimental approaches resolve contradictions in CDC14's essentiality across eukaryotic models?
Advanced
While CDC14 is essential in yeast, human homologs (CDC14A/B/C) exhibit functional redundancy. Studies using siRNA knockdowns or CRISPR/Cas9 deletions in human cells show that single homologs are dispensable for viability, unlike yeast. Cross-species complementation assays (e.g., human CDC14A rescuing yeast cdc14-1) highlight conserved catalytic activity but divergent regulatory roles .
Methodological Insight : Conditional knockout systems (e.g., auxin-inducible degrons) and tissue-specific models (e.g., avian DT40 cells) clarify context-dependent functions. Proteomic profiling identifies compensatory pathways in homolog-deficient cells .
How does CDC14 regulate the meiosis I-to-II transition in budding yeast?
Advanced
CDC14 licenses centrosome/spindle pole body (SPB) re-duplication between meiotic divisions by dephosphorylying CDK substrates. Asymmetric CDC14 enrichment on one SPB during anaphase I promotes half-bridge extension, a prerequisite for SPB duplication. Hyperactive CDC14 mutants fail to separate duplicated SPBs, causing cytokinesis defects .
Methodological Insight : SPB dynamics are visualized via fluorescence microscopy (e.g., GFP-tagged Spc42) and electron microscopy. Quantitative proteomics (e.g., SILAC) identifies CDC14-dependent phosphorylation changes in SPB components like Cdc15 .
What phosphoproteomic strategies elucidate CDC14's signaling network roles?
Advanced
Isobaric tagging (iTRAQ) combined with LC-MS/MS reveals CDC14's hub role in stress responses and development. In Beauveria bassiana, Δcdc14 mutants show dysregulation of 171 proteins (86 upregulated, 85 downregulated phosphosites), including kinases and hydrolases linked to cell cycle and stress pathways .
Methodological Insight : iTRAQ enables multiplexed comparison of phosphoproteomes under varying conditions. Bioinformatic tools (e.g., STRING, DAVID) map enriched pathways and predict substrate motifs .
How do researchers address partial CDC14 inactivation in temperature-sensitive mutants?
Advanced
Semi-permissive temperatures (e.g., 30°C for cdc14-1) may incompletely inactivate CDC14, confounding data. Tightly regulated promoters (e.g., CLB2-driven CDC14 expression) or degron systems (e.g., auxin-inducible) provide stricter control. Nucleolar release assays (e.g., Net1-GFP dissociation) validate CDC14 activation thresholds .
Methodological Insight : Live-cell imaging tracks CDC14 localization, while single-cell analysis (e.g., microfluidics) correlates activity with phenotypic outcomes .
What mechanisms underlie CDC14's substrate specificity?
Advanced
CDC14 recognizes CDK-phosphorylated motifs (e.g., S/TP) through conserved catalytic domains. Structural studies reveal a deep active-site pocket accommodating phosphorylated serine/threonine residues. Substrate selectivity is further modulated by localization (e.g., nucleolar sequestration) and binding partners (e.g., Net1) .
Methodological Insight : In vitro phosphatase assays with purified CDC14 and phosphopeptide libraries identify preferred motifs. Co-immunoprecipitation (Co-IP) and yeast two-hybrid screens map interactomes .
How does CDC14 interact with tumor suppressor p53?
Basic
Human CDC14A dephosphorylates p53 at Ser315, enhancing its transcriptional activity. This interaction links CDC14 to DNA damage responses and apoptosis. Yeast studies suggest analogous roles in checkpoint adaptation, though direct p53 homologs are absent .
Methodological Insight : Co-IP and luciferase reporter assays validate CDC14-p53 binding and functional outcomes. p53 phosphorylation status is assessed via phospho-specific antibodies in CDC14A−/− cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
